Compound Description: EAB-309 is a potent ACAT (acyl-CoA: cholesterol O-acyltransferase) inhibitor. In vitro studies demonstrated its ability to effectively inhibit ACAT, while in vivo experiments revealed its cholesterol-lowering properties. Notably, EAB-309 exhibited a remarkable IC50 value of 5 nM against rat hepatic microsomal ACAT. Furthermore, it effectively reduced plasma cholesterol levels in both hamster and rat models. These findings underscore the potential of EAB-309 as a promising hypocholesterolemic and anti-atherosclerotic agent [].
Compound Description: AZD0530 is a highly selective, orally bioavailable, dual-specific inhibitor of c-Src and Abl kinases, both belonging to the Src family kinases (SFKs). These kinases are implicated in cancer progression. AZD0530 exhibits potent inhibitory activity against c-Src and Abl at nanomolar concentrations while demonstrating high selectivity against other kinases. Preclinical studies have shown excellent pharmacokinetic properties, including a long half-life (t(1/2) = 40 h) in animals and humans. Oral administration of AZD0530 effectively inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly improved survival rates in an aggressive orthotopic model of human pancreatic cancer [].
Compound Description: This compound features a 2,2-difluoro-1,3-benzodioxole ring system linked to a 1H-pyrrole-3-carbonitrile moiety. Crystallographic analysis revealed that the difluoro-benzodioxole unit remains approximately planar, displaying a slight twist with respect to the pyrrole ring. The crystal structure is stabilized by N—H⋯N hydrogen bonds, forming chains along the a axis. Furthermore, π–π stacking interactions between parallel benzene rings of adjacent molecules contribute to the overall stability of the crystal lattice [].
Compound Description: This compound, characterized by single-crystal X-ray analysis and spectroscopic methods, features a 1,3-benzodioxol-5-yl group. The molecule adopts an (E)-configuration at the imine moiety. Density functional theory (DFT) calculations were employed to elucidate its electronic properties. Molecular docking studies and Hirshfeld surface analysis were performed to understand its potential interactions with biological targets. In vitro antifungal assays demonstrated its activity against various fungal strains, signifying its potential as a new antifungal agent [].
Compound Description: SSR240612 acts as a potent and selective non-peptide antagonist for the bradykinin (BK) B1 receptor. It effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to both human fibroblast MRC5 B1 receptors and recombinant human B1 receptors. SSR240612 exhibits high selectivity for B1 over B2 receptors (500- to 1000-fold) and effectively inhibits des-Arg9-BK-induced contractions in various tissues. Notably, it demonstrates in vivo antagonistic activity by reducing paw edema and ear edema in mice, as well as protecting against tissue damage and inflammation in a rat model of splanchnic artery occlusion/reperfusion injury [].
Compound Description: (+)-MBDB is an entactogen and the alpha-ethyl homolog of MDMA. In drug discrimination studies, rats trained to discriminate (+)-MBDB from saline generalized to MDMA, MDA, and other MDMA-like compounds but not to hallucinogens or stimulants. Notably, (+)-MBDB, MDMA, and MDA all exhibited stereoselectivity, with the (+)-isomer being more potent than the (-)-isomer. The study suggests that (+)-MBDB, like MDMA, primarily exerts its effects through presynaptic serotonergic mechanisms. Further research indicates that (+)-MBDB's discriminative stimulus properties might be useful for investigating MDMA-like behavioral activity without the neurotoxic effects associated with MDMA [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.